1-(2,5-Dimethoxyphenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(2,5-Dimethoxyphenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the chromeno[2,3-c]pyrrole family and is known for its unique chemical structure and properties.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethoxyphenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is not fully understood. However, it is believed that this compound exerts its anticancer and antitumor activities by inducing apoptosis in cancer cells and inhibiting the growth and proliferation of tumor cells.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits significant biochemical and physiological effects. This compound has been found to exhibit potent antioxidant and anti-inflammatory activities, which makes it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(2,5-Dimethoxyphenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in lab experiments include its unique chemical structure and properties, which make it a potential candidate for the development of novel drugs and therapies. However, the limitations of using this compound in lab experiments include its complex synthesis process and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the research and development of 1-(2,5-Dimethoxyphenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. Some of these directions include the development of novel drugs and therapies based on this compound, further studies on its mechanism of action, and the exploration of its potential applications in various fields of scientific research.
Conclusion
In conclusion, this compound is a unique chemical compound that has gained significant attention in the field of scientific research. This compound has shown promising potential for the development of novel drugs and therapies, and further research is needed to fully understand its mechanism of action and explore its potential applications in various fields.
Synthesis Methods
The synthesis of 1-(2,5-Dimethoxyphenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the reaction between 2,5-dimethoxybenzaldehyde, ethyl hydrazinecarboxylate, and 2-bromo-5-ethyl-1,3,4-thiadiazole in the presence of a catalyst.
Scientific Research Applications
1-(2,5-Dimethoxyphenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry, where it has been found to exhibit significant anticancer and antitumor activities.
properties
Molecular Formula |
C24H21N3O5S |
---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H21N3O5S/c1-5-18-25-26-24(33-18)27-20(14-11-13(30-3)7-9-16(14)31-4)19-21(28)15-10-12(2)6-8-17(15)32-22(19)23(27)29/h6-11,20H,5H2,1-4H3 |
InChI Key |
KZYVRLDEHOEYFJ-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)C)C5=C(C=CC(=C5)OC)OC |
Canonical SMILES |
CCC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)C)C5=C(C=CC(=C5)OC)OC |
Origin of Product |
United States |
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